molecular formula C12H7FN2 B592015 5-(4-Fluorophenyl)pyridine-2-carbonitrile CAS No. 914349-75-0

5-(4-Fluorophenyl)pyridine-2-carbonitrile

Cat. No.: B592015
CAS No.: 914349-75-0
M. Wt: 198.2
InChI Key: KALUPEPKKYIXDT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H7FN2. It is a derivative of pyridine, featuring a fluorophenyl group at the 5-position and a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate. This intermediate then undergoes cyclization to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets, while the nitrile group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUPEPKKYIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661732
Record name 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-75-0
Record name 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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